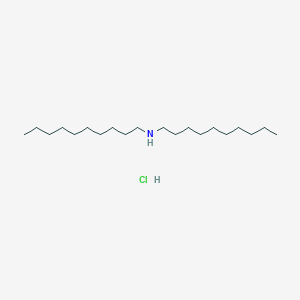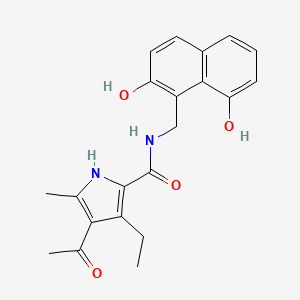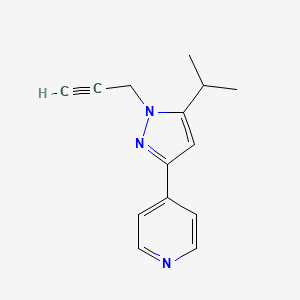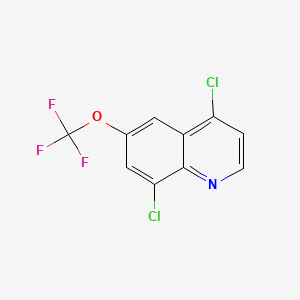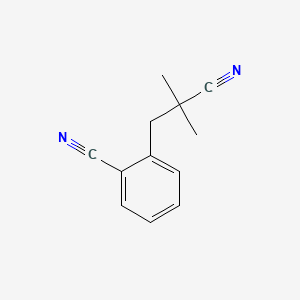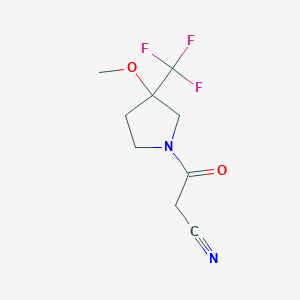
Carvedilol N'-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvedilol N’-beta-D-Glucuronide is a metabolite of Carvedilol, a nonselective beta-adrenergic antagonist used primarily for the treatment of mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction . Carvedilol N’-beta-D-Glucuronide is formed through the glucuronidation process, where Carvedilol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Carvedilol N’-beta-D-Glucuronide typically involves the enzymatic glucuronidation of Carvedilol. This process can be carried out using liver microsomes or recombinant enzymes that catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Carvedilol . The reaction conditions often include a buffer solution, optimal pH, and temperature to ensure maximum enzyme activity.
Industrial Production Methods
Industrial production of Carvedilol N’-beta-D-Glucuronide may involve bioreactors where the enzymatic reaction is scaled up. The use of immobilized enzymes or whole-cell biocatalysts can enhance the efficiency and yield of the glucuronidation process. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Carvedilol N’-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Carvedilol .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and glucuronosyltransferase enzymes.
Major Products
The major product formed from the hydrolysis of Carvedilol N’-beta-D-Glucuronide is Carvedilol. Other minor products may include various glucuronide conjugates depending on the specific conditions and enzymes used .
Wissenschaftliche Forschungsanwendungen
Carvedilol N’-beta-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of Carvedilol in the body.
Drug Development: Investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions.
Toxicology: Assessing the safety and efficacy of Carvedilol and its metabolites in preclinical and clinical studies.
Biochemistry: Understanding the enzymatic processes involved in glucuronidation and the role of specific enzymes.
Wirkmechanismus
Carvedilol N’-beta-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol acts as a nonselective beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors, and an alpha-1 adrenergic antagonist . This dual action leads to vasodilation, reduced heart rate, and decreased myocardial oxygen demand. The glucuronidation of Carvedilol enhances its solubility and facilitates its excretion, thereby modulating its pharmacokinetic profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carvedilol: The parent compound, a nonselective beta-adrenergic antagonist.
Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications.
Bisoprolol: Another selective beta-1 adrenergic antagonist with similar therapeutic uses.
Uniqueness
Carvedilol N’-beta-D-Glucuronide is unique due to its formation through glucuronidation, which enhances its solubility and excretion. This property differentiates it from other beta-adrenergic antagonists that may not undergo similar metabolic pathways .
Eigenschaften
Molekularformel |
C30H34N2O10 |
|---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-39-21-10-4-5-11-22(21)40-14-13-32(29-27(36)25(34)26(35)28(42-29)30(37)38)15-17(33)16-41-23-12-6-9-20-24(23)18-7-2-3-8-19(18)31-20/h2-12,17,25-29,31,33-36H,13-16H2,1H3,(H,37,38)/t17?,25-,26-,27+,28-,29+/m0/s1 |
InChI-Schlüssel |
ZQZHJYJNGJEIGF-MGBYVDSNSA-N |
Isomerische SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)

![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
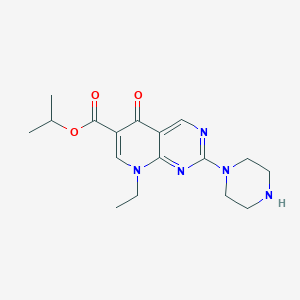

![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)

